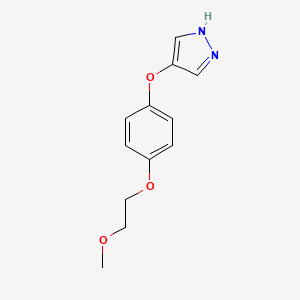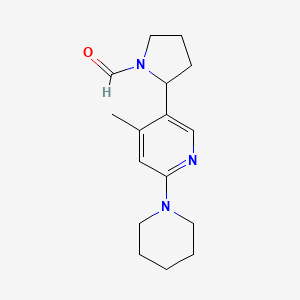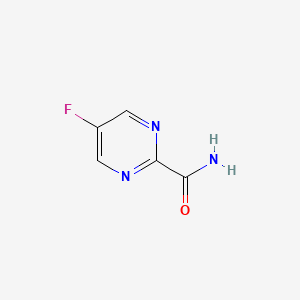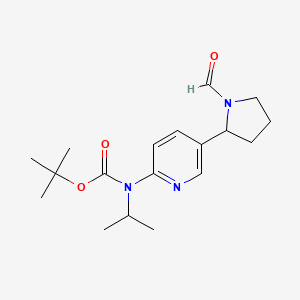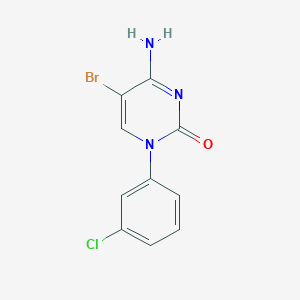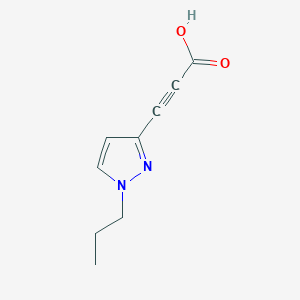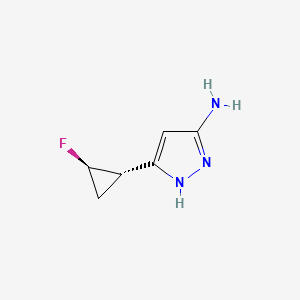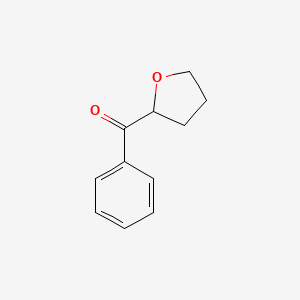
Methanone, phenyl(tetrahydro-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(tetrahydrofuran-2-yl)methanone is an organic compound with the molecular formula C11H12O2 It consists of a phenyl group attached to a tetrahydrofuran ring via a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl(tetrahydrofuran-2-yl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of phenylmagnesium bromide with tetrahydrofuran-2-carboxylic acid chloride under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of phenyl(tetrahydrofuran-2-yl)methanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl(tetrahydrofuran-2-yl)methanol using oxidizing agents such as potassium permanganate.
Reduction: Reduction of phenyl(tetrahydrofuran-2-yl)methanone can yield phenyl(tetrahydrofuran-2-yl)methanol using reducing agents like sodium borohydride.
Substitution: The methanone group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenyl(tetrahydrofuran-2-yl)methanol.
Reduction: Phenyl(tetrahydrofuran-2-yl)methanol.
Substitution: Various substituted phenyl(tetrahydrofuran-2-yl)methanone derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl(tetrahydrofuran-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of phenyl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets. For example, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell signaling pathways that are crucial for cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Phenyl(tetrahydrofuran-2-yl)methanone can be compared with other similar compounds such as:
Furan-2-yl(phenyl)methanone: Similar structure but with a furan ring instead of a tetrahydrofuran ring.
Phenyl(tetrahydrofuran-2-yl)methanol: The reduced form of phenyl(tetrahydrofuran-2-yl)methanone.
Phenyl(tetrahydrofuran-2-yl)amine: A derivative where the methanone group is replaced by an amine group.
The uniqueness of phenyl(tetrahydrofuran-2-yl)methanone lies in its specific structural features and its potential as a versatile intermediate in organic synthesis and its biological activities.
Eigenschaften
CAS-Nummer |
141957-79-1 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
oxolan-2-yl(phenyl)methanone |
InChI |
InChI=1S/C11H12O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI-Schlüssel |
IVUBVBNAIATXMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


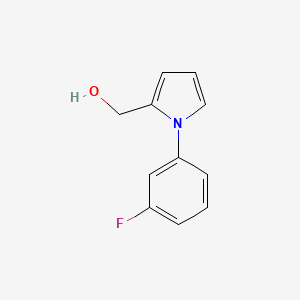
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)
